OK-1035 falls under the category of small molecule inhibitors specifically targeting protein kinases. It is classified as a DNA-dependent protein kinase inhibitor and is particularly noted for its role in inhibiting the phosphorylation processes involved in DNA repair pathways . This classification is crucial for understanding its potential applications in oncology and therapeutic interventions.
The synthesis of OK-1035 involves several steps that lead to the formation of its unique molecular structure. The compound can be synthesized through a multi-step process that typically includes:
Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity during synthesis .
The molecular structure of OK-1035 is characterized by its pyridone core, which is crucial for its interaction with DNA-dependent protein kinase. Key features include:
The molecular formula is C13H11N3O, with a calculated molecular weight of 227.25 g/mol.
OK-1035 primarily engages in reactions involving the inhibition of DNA-dependent protein kinase activity. Key reactions include:
The mechanism by which OK-1035 exerts its effects involves competitive inhibition at the ATP-binding site of DNA-dependent protein kinase. This process can be summarized as follows:
The physical and chemical properties of OK-1035 are essential for understanding its behavior in biological systems:
These properties influence how OK-1035 can be administered and how it behaves within biological systems .
OK-1035 has significant potential applications in scientific research and therapeutic development:
DNA-PK is a serine/threonine kinase complex consisting of the catalytic subunit DNA-PKcs and the Ku70/Ku80 heterodimer. It acts as a primary sensor for DNA double-strand breaks (DSBs), initiating NHEJ repair. Inhibition of DNA-PK disrupts DSB repair, sensitizing cells to genotoxic agents like ionizing radiation. OK-1035 targets the ATP-binding site of DNA-PKcs, exploiting structural features shared within the phosphatidylinositol 3-kinase-related kinase (PIKK) family while achieving remarkable selectivity.
OK-1035 functions as a competitive antagonist of ATP binding to DNA-PK. Kinetic studies demonstrate an IC50 value of 8 μM when DNA-PK activity is measured using synthetic peptide substrates. This inhibition follows classical Michaelis-Menten kinetics, where increasing ATP concentrations reduce OK-1035’s efficacy without altering the maximum enzyme velocity (V~max~). The inhibitor’s inhibition constant (K~i~) is 2.5 μM, indicating moderate binding affinity to the ATP pocket. This mechanism mirrors ATP-competitive inhibitors of related kinases (e.g., PI3Ks) but achieves specificity through distinct molecular interactions [4] [6].
Table 1: Kinetic Parameters of OK-1035 Against DNA-PK
Parameter | Value | Experimental Context |
---|---|---|
IC50 | 8 μM | Synthetic peptide substrate assay |
K~i~ (Inhibition constant) | 2.5 μM | ATP-competitive kinetics assay |
ATP K~m~ (Michaelis constant) | 10 μM | Untreated DNA-PK |
ATP K~m~ shift | 3-fold increase | With 15 μM OK-1035 |
DNA-PK phosphorylates diverse protein targets involved in DNA damage response. OK-1035 disrupts this process by preventing phosphate transfer from ATP to substrate residues.
p53, a tumor suppressor protein, is phosphorylated by DNA-PK at serine residues (e.g., Ser15 and Ser37) in response to DNA damage. OK-1035 inhibits p53 phosphorylation at physiologically relevant concentrations (IC50 = 8 μM). This blockade impedes p53’s transcriptional activation of pro-apoptotic genes, linking DNA-PK inhibition to impaired DNA damage signaling. In cellular studies, this effect correlates with reduced p53-dependent apoptosis after irradiation, confirming functional downstream consequences [4] [6].
DNA-PK phosphorylates serine/threonine-glutamine ([S/T]Q) motifs in consensus peptides (e.g., SP-3). OK-1035 suppresses phosphorylation of these synthetic substrates with an efficiency matching its activity against full-length proteins like p53. This consistency validates its utility in in vitro kinase assays and underscores its direct effect on DNA-PK’s catalytic core rather than substrate-specific allostery [4].
OK-1035’s selectivity arises from its ability to exploit subtle structural differences in the ATP-binding pockets of kinases. Testing against seven diverse protein kinases (e.g., PKA, PKC, EGFR) revealed >50-fold higher IC50 values (>400 μM) compared to DNA-PK (8 μM). Key determinants include:
Table 2: Selectivity Profile of OK-1035 Across Kinases
Kinase | IC50 (μM) | Fold Selectivity vs. DNA-PK |
---|---|---|
DNA-PK | 8 | 1x |
Protein Kinase A (PKA) | >400 | >50x |
Protein Kinase C (PKC) | >400 | >50x |
Epidermal Growth Factor Receptor (EGFR) | >400 | >50x |
PI3K | >400 | >50x |
This selectivity contrasts with early DNA-PK inhibitors like wortmannin (IC50 = 0.016 μM), which inhibits PI3Ks at even lower concentrations (IC50 = 0.003 μM), limiting its utility as a specific probe [6].
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